molecular formula C14H12ClN3O B5179237 N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]but-2-ynamide

N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]but-2-ynamide

Cat. No.: B5179237
M. Wt: 273.72 g/mol
InChI Key: ARDSKBDMNWYAFN-UHFFFAOYSA-N
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Description

N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]but-2-ynamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a chlorophenyl group and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]but-2-ynamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a chlorophenyl group, often using electrophilic aromatic substitution reactions.

    Attachment of the but-2-ynamide moiety: This final step involves the coupling of the pyrazole derivative with a but-2-ynamide precursor, typically using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring or the but-2-ynamide moiety are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution, under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: A pyrazole derivative with similar structural features but different functional groups.

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: A compound with a chlorophenyl group and a heterocyclic ring, similar to the pyrazole ring in the target compound.

Uniqueness

N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]but-2-ynamide is unique due to its specific combination of a pyrazole ring, chlorophenyl group, and but-2-ynamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c1-2-3-13(19)16-8-11-9-17-18-14(11)10-4-6-12(15)7-5-10/h4-7,9H,8H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDSKBDMNWYAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=C(NN=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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